molecular formula C10H12N4OS B2762616 1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 955567-17-6

1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2762616
CAS No.: 955567-17-6
M. Wt: 236.29
InChI Key: JTBXHLJHCCTQGD-UHFFFAOYSA-N
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Description

1-Ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that features a pyrazole ring substituted with an ethyl group and a carboxamide group, as well as a thiazole ring substituted with a methyl group

Preparation Methods

The synthesis of 1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling of Pyrazole and Thiazole Rings: The final step involves coupling the pyrazole and thiazole rings through an amide bond formation, typically using coupling reagents such as carbodiimides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace substituents on the pyrazole or thiazole rings.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

1-Ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-Ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    1-Ethyl-3-(5-methylthiazol-2-yl)-1H-pyrazole-4-carboxamide: Similar structure but with a different substitution pattern on the pyrazole ring.

    1-Ethyl-N-(5-ethylthiazol-2-yl)-1H-pyrazole-3-carboxamide: Similar structure but with an ethyl group on the thiazole ring instead of a methyl group.

    1-Methyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

1-Ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole and thiazole derivatives. Its unique structural features suggest significant potential in various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with an ethyl group and a thiazole moiety. The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Substitution with Ethyl Group : Introduced via alkylation using ethyl halides in the presence of a base.
  • Formation of the Thiazole Ring : Created through Hantzsch thiazole synthesis, involving α-haloketones and thioamides.
  • Coupling : The final step involves forming an amide bond between the pyrazole and thiazole rings using coupling reagents like carbodiimides .

Anticancer Activity

This compound has shown promising anticancer properties. Studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The thiazole moiety enhances biological activity by interacting with multiple biological targets .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)25.6
HeLa (Cervical)32.4
A549 (Lung)18.7

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli15
S. aureus10
P. aeruginosa20

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its biological effects .

Study on Anticancer Effects

A study conducted on the efficacy of this compound against breast cancer cells demonstrated that it significantly inhibited cell proliferation via apoptosis induction. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death .

Study on Antimicrobial Effects

Another investigation assessed the antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound effectively reduced bacterial viability, suggesting its potential role in treating resistant infections .

Properties

IUPAC Name

1-ethyl-N-(5-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-3-14-5-4-8(13-14)9(15)12-10-11-6-7(2)16-10/h4-6H,3H2,1-2H3,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBXHLJHCCTQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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